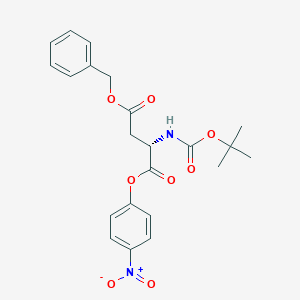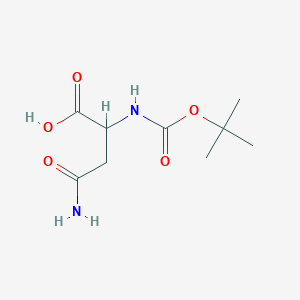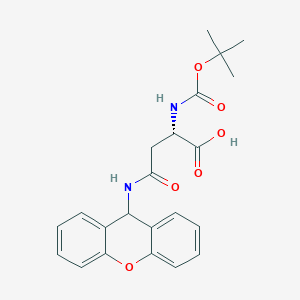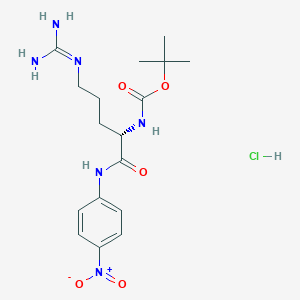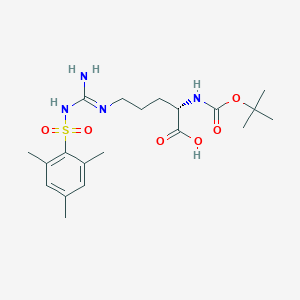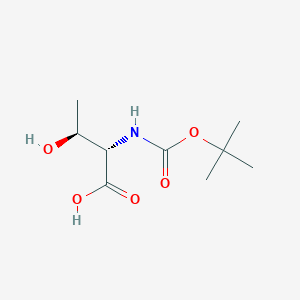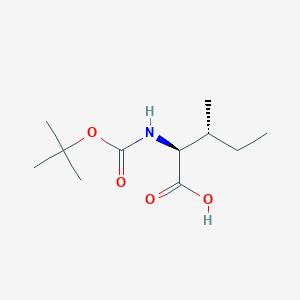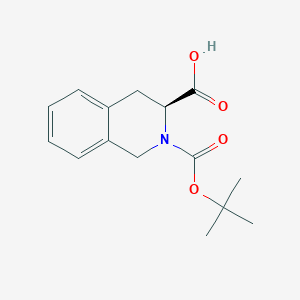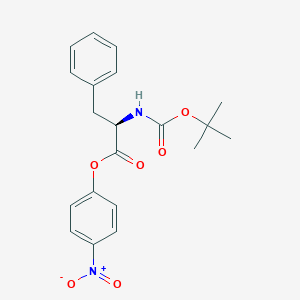
(R)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate
Übersicht
Beschreibung
“®-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate” is a complex organic compound. It contains a nitrophenyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a phenylpropanoate group . The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through methods such as catalytic asymmetric reduction and Hoffmann rearrangement .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the nitrophenyl group, the Boc protected amino group, and the phenylpropanoate group would all contribute to the overall structure .
Chemical Reactions Analysis
The Boc group is a common protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, compounds with a Boc protected amino group typically have a molecular weight of around 200 g/mol .
Wissenschaftliche Forschungsanwendungen
Atmospheric Chemistry and Environmental Impact
(R)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate, as a nitrophenol compound, is relevant in the context of atmospheric chemistry. Nitrophenols are known for their occurrence in both gaseous and condensed phases in the atmosphere. They are primarily generated from combustion processes and hydrolysis of specific pesticides. These compounds undergo atmospheric nitration, producing various nitrophenols, which are crucial in understanding the chemical reactions in the atmosphere and their environmental impact (Harrison et al., 2005).
Pharmacological Properties and Drug Development
The compound's relevance extends to pharmacological research, where derivatives of nitroxyl radicals, akin to components of (R)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate, are being investigated. These 'hybrid' compounds have shown potential in enhancing biological activity, modifying biological responses, and exhibiting selective cytotoxicity, which are key considerations in the development of new pharmacological agents (Grigor’ev et al., 2014).
Analytical Chemistry and Biochemistry
In analytical chemistry, the reaction of ninhydrin with primary amino groups, closely related to the chemical structure of (R)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate, is crucial for analyzing amino acids, peptides, and proteins across various scientific disciplines. This reaction is pivotal for detection, isolation, and analysis of compounds in fields like agricultural, biochemical, clinical, and nutritional sciences (Friedman, 2004).
Synthetic Chemistry
Photosensitive protecting groups, which may be related to the functional groups in (R)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate, play a significant role in synthetic chemistry. These groups have shown promise in advancing synthetic methodologies, offering novel pathways for the synthesis of complex molecules (Amit et al., 1974).
Environmental Science and Toxicology
The compound's relevance is also noted in environmental science and toxicology, where similar phenolic compounds are studied for their occurrence, fate, and toxicity in the environment. Understanding the behavior of these compounds is essential for assessing environmental pollution and developing strategies for remediation (Liu & Mabury, 2020).
Wirkmechanismus
Target of Action
The primary target of ®-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate, also known as Boc-D-Phe-ONp, is the amine functional group in organic synthesis . The compound is used as a protecting group for amines .
Mode of Action
The compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a new tetrahedral intermediate . The most common method for its deprotection uses trifluoroacetic acid and generally requires large excesses, reaction times ranging from 2-16 hours depending on the substrate, and a tedious purification process .
Biochemical Pathways
The compound plays a significant role in the sequential protection and deprotection of the amine functional group in organic synthesis . The tert-butoxycarbonyl group is one of the more widely used amine protecting groups . The development of simple, effective, and environmentally compliant organic transformations are increasingly sought after as a means to drive sustainable processes .
Result of Action
The result of the compound’s action is the protection of the amine functional group, which is a crucial step in many organic synthesis processes . This allows for the selective reaction of other functional groups in the molecule without interference from the amine group .
Action Environment
The action of ®-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, the deprotection process requires the use of strong acids and can be influenced by the temperature and the nature of the solvent .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-20(2,3)28-19(24)21-17(13-14-7-5-4-6-8-14)18(23)27-16-11-9-15(10-12-16)22(25)26/h4-12,17H,13H2,1-3H3,(H,21,24)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIWWFMMLBBICG-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426953 | |
| Record name | Boc-D-Phe-ONp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate | |
CAS RN |
16159-70-9 | |
| Record name | Boc-D-Phe-ONp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





